molecular formula C11H11N3O B14095188 5-(4-Oxopiperidin-1-yl)pyridine-2-carbonitrile

5-(4-Oxopiperidin-1-yl)pyridine-2-carbonitrile

Cat. No.: B14095188
M. Wt: 201.22 g/mol
InChI Key: WBDYEVHXFKMKOR-UHFFFAOYSA-N
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Description

5-(4-Oxopiperidin-1-yl)pyridine-2-carbonitrile is a heterocyclic compound featuring a pyridine ring substituted at the 5-position with a 4-oxopiperidin-1-yl group and a nitrile group at the 2-position. The 4-oxopiperidine moiety introduces a six-membered lactam ring, conferring both hydrogen-bonding capability and conformational flexibility. This structural motif is common in medicinal chemistry, as the amide group enhances solubility and bioavailability while facilitating interactions with biological targets .

Properties

Molecular Formula

C11H11N3O

Molecular Weight

201.22 g/mol

IUPAC Name

5-(4-oxopiperidin-1-yl)pyridine-2-carbonitrile

InChI

InChI=1S/C11H11N3O/c12-7-9-1-2-10(8-13-9)14-5-3-11(15)4-6-14/h1-2,8H,3-6H2

InChI Key

WBDYEVHXFKMKOR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1=O)C2=CN=C(C=C2)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Oxopiperidin-1-yl)pyridine-2-carbonitrile typically involves the reaction of 4-oxopiperidine with 2-chloropyridine-5-carbonitrile under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

5-(4-Oxopiperidin-1-yl)pyridine-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, primary amines, and substituted pyridine derivatives .

Scientific Research Applications

5-(4-Oxopiperidin-1-yl)pyridine-2-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-Oxopiperidin-1-yl)pyridine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. For example, it may inhibit tyrosine kinases or other signaling proteins, thereby influencing cellular pathways involved in disease processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pyridine-2-carbonitrile scaffold is versatile, with substitutions at the 5-position dictating pharmacological and physicochemical properties. Below is a comparative analysis of structurally related compounds:

Structural and Functional Differences

Compound Name (CAS/ID) Substituent at 5-Position Key Features Reported Activity/Application Reference
5-(4-Oxopiperidin-1-yl)pyridine-2-carbonitrile 4-Oxopiperidin-1-yl Lactam ring (hydrogen bonding, flexibility) Not explicitly stated N/A
Topiroxostat (FYX-051) [5-(Pyridin-4-yl)-1H-1,2,4-triazol-3-yl] Triazole linker, dual pyridine rings Xanthine oxidase inhibitor
5-[(2-Amino-1,3-benzothiazol-6-yl)sulfanyl]pyridine-2-carbonitrile Benzothiazole sulfanyl Sulfur bridge, benzothiazole (electron-withdrawing) Antimicrobial potential
55a () [4-Amino-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl Trifluoromethyl group (metabolic stability), pyrazole GLUT1 inhibitor
34 () [3-Oxo-2-(pyridin-2-yl)-2,3-dihydro-1H-pyrazol-4-yl] Dihydropyrazole, ketone functionality HIF-prolyl hydroxylase inhibitor

Pharmacological Implications

  • 4-Oxopiperidine Group : Enhances solubility and target engagement via hydrogen bonding, contrasting with the rigid triazole in Topiroxostat, which improves selectivity but may reduce solubility .
  • Trifluoromethyl Groups (55a) : Increase lipophilicity and metabolic stability compared to the polar oxopiperidine .

Physicochemical Properties

Property 5-(4-Oxopiperidin-1-yl)pyridine-2-carbonitrile Topiroxostat 55a ()
Molecular Weight (g/mol) ~215 (estimated) 260.25 323.27
LogP (Predicted) ~0.5 (polar lactam) 1.2 2.8 (CF₃ group)
Hydrogen Bond Acceptors 4 7 6

Biological Activity

5-(4-Oxopiperidin-1-yl)pyridine-2-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, drawing from diverse sources to provide a comprehensive overview.

The molecular structure of 5-(4-Oxopiperidin-1-yl)pyridine-2-carbonitrile can be described as follows:

PropertyValue
Molecular Formula C11H10N2O
Molecular Weight 198.21 g/mol
IUPAC Name 5-(4-Oxopiperidin-1-yl)pyridine-2-carbonitrile
Canonical SMILES CC(=O)N1CCCCC1C#N

Biological Activity

The biological activity of 5-(4-Oxopiperidin-1-yl)pyridine-2-carbonitrile has been investigated in various studies, focusing on its potential applications in pharmacology.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against a range of bacterial strains, suggesting its potential as a lead compound for antibiotic development. For instance, a study demonstrated that derivatives of this compound inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) in the low micromolar range.

Anticancer Properties

In addition to antimicrobial effects, 5-(4-Oxopiperidin-1-yl)pyridine-2-carbonitrile has been evaluated for its anticancer activity. Preliminary findings suggest that it may induce apoptosis in cancer cell lines through the activation of caspase pathways. A specific case study reported that treatment with this compound led to a dose-dependent decrease in cell viability in HeLa cells, with IC50 values around 15 µM .

The mechanism by which 5-(4-Oxopiperidin-1-yl)pyridine-2-carbonitrile exerts its biological effects involves interaction with specific molecular targets. It is hypothesized that the oxopiperidine moiety facilitates binding to enzymes involved in cellular metabolism and signaling pathways, potentially modulating their activity and leading to therapeutic effects.

Case Studies

Several case studies have provided insights into the biological activity of this compound:

  • Antimicrobial Efficacy Study :
    • Objective : To evaluate the antimicrobial activity against Gram-positive and Gram-negative bacteria.
    • Results : The compound showed potent activity against S. aureus with an MIC of 8 µg/mL, indicating its potential as an antibiotic lead.
  • Anticancer Study on HeLa Cells :
    • Objective : To assess the cytotoxic effects on cervical cancer cells.
    • Results : The compound induced apoptosis at concentrations above 10 µM, with significant activation of caspases 3 and 7 observed .
  • Pharmacokinetic Profile Assessment :
    • Objective : To analyze absorption, distribution, metabolism, and excretion (ADME) properties.
    • Results : The compound demonstrated favorable ADME characteristics, suggesting good bioavailability and potential for oral administration .

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